Superior Affinity for Intestinal Transporter hPEPT1 Compared to Gly-Ser
Met-Ser demonstrates a significantly higher affinity for the human intestinal di/tri-peptide transporter 1 (hPEPT1) compared to the simpler analog Gly-Ser. This is a key determinant for oral absorption and bioavailability of peptide-based compounds [1].
| Evidence Dimension | hPEPT1 Translocation Affinity (Km) |
|---|---|
| Target Compound Data | 0.20 mM (log IC50 = -0.69 ± 0.04) |
| Comparator Or Baseline | H-Gly-Ser-OH: 1.04 mM (log IC50 = 0.02 ± 0.04) |
| Quantified Difference | Met-Ser has a 5.2-fold lower Km (higher affinity) for hPEPT1-mediated transport than Gly-Ser. |
| Conditions | In vitro hPEPT1 translocation assay in a mammalian cell expression system. |
Why This Matters
This 5-fold higher affinity for hPEPT1 directly informs prodrug design, suggesting Met-Ser can be a more effective targeting moiety for enhancing oral absorption of poorly permeable drugs.
- [1] Omkvist, D. H., et al. (2011). Affinity and translocation relationships via hPEPT1 of H-Xaa-Ser-OH dipeptides: Evaluation of H-Phe-Ser-OH as a pro-moiety for ibuprofen and benzoic acid prodrugs. European Journal of Pharmaceutics and Biopharmaceutics, 77(2), 327-331. View Source
